molecular formula C18H17ClN2O4 B4012632 (4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate

(4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate

Cat. No.: B4012632
M. Wt: 360.8 g/mol
InChI Key: CQULHFACDOIVSR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate is a complex organic compound that features a piperidine ring, a nitro group, and a chlorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

(4-chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-13-4-7-15(8-5-13)25-18(22)16-12-14(21(23)24)6-9-17(16)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQULHFACDOIVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloronitrobenzene with piperidine under specific conditions to form the desired product. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using a similar multi-step process. The use of phenylsilane plays a key role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . This method is efficient and can be conducted under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, reduced piperidine derivatives, and substituted benzoates.

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate
Reactant of Route 2
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(4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate

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